Cyclohexanebutanal, 2-oxo- is a chemical compound with the molecular formula and a molecular weight of approximately 182.26 g/mol. It is classified as an aldehyde and a ketone, possessing both functional groups within its structure. The compound is also known by various synonyms including 4-(2-Methyl-3-oxocyclohexyl)butanal and 4-(3-keto-2-methyl-cyclohexyl)butyraldehyde, and its CAS Registry Number is 92485-93-3 .
The synthesis of Cyclohexanebutanal, 2-oxo- can be achieved through several methods, predominantly involving hydroformylation processes. One notable method includes the rhodium-catalyzed hydroformylation of 2-butene, which utilizes carbon monoxide and hydrogen under high pressure to produce aldehydes from alkenes. The reaction conditions typically involve a catalyst precursor such as bis(acetylacetonate) cobalt(II) or dicobalt octacarbonyl, with yields varying based on specific parameters such as temperature and reaction time .
The molecular structure of Cyclohexanebutanal, 2-oxo- can be represented by its InChI string: InChI=1S/C11H18O2/c1-9-10(5-2-3-8-12)6-4-7-11(9)13/h8-10H,2-7H2,1H3
and its SMILES notation: C1(=O)C(C(CCC1)CCCC=O)C
. This indicates a complex arrangement of carbon atoms forming a cyclohexane ring with additional functional groups attached .
Cyclohexanebutanal, 2-oxo-, can undergo several chemical reactions typical for aldehydes and ketones. These include nucleophilic addition reactions where nucleophiles attack the carbonyl carbon, leading to various derivatives.
The mechanism of action for Cyclohexanebutanal, 2-oxo-, primarily revolves around its reactivity due to the presence of the carbonyl group. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack.
Cyclohexanebutanal, 2-oxo-, exhibits various physical and chemical properties that are significant for its applications.
Cyclohexanebutanal, 2-oxo-, finds utility in various scientific fields due to its unique structural features and reactivity:
CAS No.: 1393-87-9
CAS No.:
CAS No.:
CAS No.:
CAS No.: 21692-64-8